2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile
CAS No.:
Cat. No.: VC20162998
Molecular Formula: C12H9FN2O
Molecular Weight: 216.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9FN2O |
|---|---|
| Molecular Weight | 216.21 g/mol |
| IUPAC Name | 2-(5-fluoro-8-methylquinolin-4-yl)oxyacetonitrile |
| Standard InChI | InChI=1S/C12H9FN2O/c1-8-2-3-9(13)11-10(16-7-5-14)4-6-15-12(8)11/h2-4,6H,7H2,1H3 |
| Standard InChI Key | GVAALFOGTFNDRM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=C(C=C1)F)C(=CC=N2)OCC#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a quinoline core modified with three critical substituents:
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Fluorine at the 5-position, enhancing lipophilicity and metabolic stability .
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Methyl group at the 8-position, contributing to steric effects and hydrophobic interactions.
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Ether-linked acetonitrile moiety at the 4-position, introducing polarity and reactivity .
The canonical SMILES representation (CC1=C2C(=C(C=C1)F)C(=CC=N2)OCC#N) and InChIKey (GVAALFOGTFNDRM-UHFFFAOYSA-N) confirm its stereochemical identity .
Table 1: Molecular Properties of 2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉FN₂O |
| Molecular Weight | 216.21 g/mol |
| IUPAC Name | 2-(5-fluoro-8-methylquinolin-4-yl)oxyacetonitrile |
| CAS Number | Not publicly disclosed |
| PubChem CID | 54772893 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves nucleophilic substitution reactions, leveraging the reactivity of the quinoline hydroxyl group. A representative method includes:
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Quinoline Precursor Activation: 5-Fluoro-8-methylquinolin-4-ol is treated with a base (e.g., K₂CO₃) to deprotonate the hydroxyl group.
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Alkylation with Chloroacetonitrile: The activated intermediate reacts with chloroacetonitrile in polar aprotic solvents (e.g., DMF) to form the ether linkage .
Table 2: Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 48–68% (analogous reactions) |
Stability and Reactivity
The nitrile group confers susceptibility to hydrolysis under acidic or basic conditions, potentially generating carboxylic acids or amides . Fluorine’s electron-withdrawing effect stabilizes the quinoline ring against oxidative degradation .
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| 9g | M. tuberculosis H37Rv | 3.49 |
| 8i | M. tuberculosis H37Rv | 0.06 |
| 9f | Proteus mirabilis | 15.62 |
Anticancer and Anti-inflammatory Prospects
Quinoline derivatives modulate NF-κB and COX-2 pathways, suggesting potential in oncology and inflammation. Fluorine’s role in enhancing blood-brain barrier permeability could enable central nervous system applications .
| Hazard Category | GHS Classification |
|---|---|
| Skin Irritation | H315 |
| Eye Irritation | H319 |
| Respiratory Toxicity | H335 |
Future Directions and Research Gaps
Priority Investigations
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models .
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Structure-Activity Relationship (SAR): Optimize substituents at the 4-position to enhance potency .
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Target Identification: Clarify interactions with microbial enzymes or host pathways .
Challenges
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